molecular formula C5H10OS B1345192 4-(Methylthio)butanal CAS No. 42919-64-2

4-(Methylthio)butanal

Cat. No. B1345192
CAS RN: 42919-64-2
M. Wt: 118.2 g/mol
InChI Key: RZBUXNXJKZHGLL-UHFFFAOYSA-N
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Description

4-(Methylthio)butanal belongs to the class of organic compounds known as alpha-hydrogen aldehydes . These are aldehydes with the general formula HC(H)®C(=O)H, where R is an organyl group . It is a cabbage and garlic tasting compound .


Molecular Structure Analysis

The molecular formula of 4-(Methylthio)butanal is C5H10OS . Its average mass is 118.197 Da and its monoisotopic mass is 118.045235 Da .


Physical And Chemical Properties Analysis

4-(Methylthio)butanal has a density of 1.0±0.1 g/cm3, a boiling point of 194.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.0±3.0 kJ/mol and its flash point is 79.1±8.3 °C . The index of refraction is 1.458 and the molar refractivity is 33.4±0.3 cm3 .

Scientific Research Applications

Kinetics and Mechanisms in Gas Phase Elimination

4-(Methylthio)butanal has been studied in the context of gas phase elimination reactions. Chuchani, Martín, and Dominguez (1987) investigated the gas phase elimination of 4-(methylthio)-1-butyl acetate and found the reaction to be homogeneous, unimolecular, and following a first-order rate law. They also explored the potential involvement of the CH3S substituent in these reactions, indicating a role for 4-(methylthio)butanal in the study of chemical kinetics and reaction mechanisms (Chuchani, Martín, & Dominguez, 1987).

Role in Flavor Chemistry

The compound has applications in flavor chemistry. Itobe, Kumazawa, and Nishimura (2009) studied the in-mouth release of volatile thiols, including 4-(methylthio)butanal, to understand flavor perception during food consumption. They found that the chemical structure of thiols like 4-(methylthio)butanal affects their perception and interaction with other compounds in foods (Itobe, Kumazawa, & Nishimura, 2009).

Application in DNA Oligonucleotides Synthesis

In the field of molecular biology, 4-(Methylthio)butanal has been used as a protecting group in the synthesis of DNA oligonucleotides. Cieślak, Grajkowski, Livengood, and Beaucage (2004) explored its use for potential applications in large-scale preparation of therapeutic oligonucleotides, indicating its significance in biotechnological research (Cieślak, Grajkowski, Livengood, & Beaucage, 2004).

Cancer Prevention Research

Significantly, 4-(Methylthio)butanal has been linked to cancer prevention. Singh et al. (2019) reviewed the molecular targets in cancer prevention by 4-(methylthio)butyl isothiocyanate, a derivative of 4-(Methylthio)butanal. They highlighted its effects on inhibiting the proliferation of cancer cells and altering various molecular pathways, demonstrating its potential in cancer research (Singh et al., 2019).

Safety And Hazards

4-(Methylthio)butanal should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-methylsulfanylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBUXNXJKZHGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195565
Record name 4-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

112.00 to 115.00 °C. @ 20.00 mm Hg
Record name 4-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.034-1.042
Record name 4-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/527/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(Methylthio)butanal

CAS RN

42919-64-2
Record name 4-(Methylthio)butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42919-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(Methylthio)butanal
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Record name 4-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)butyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(METHYLTHIO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
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Record name 4-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MP Torrens-Spence… - BMC plant …, 2014 - bmcplantbiol.biomedcentral.com
Type II pyridoxal 5′-phosphate decarboxylases are an important group of phylogenetically diverse enzymes involved in amino acid metabolism. Within plants, this group of enzymes is …
Number of citations: 18 bmcplantbiol.biomedcentral.com
M Torrens-Spence, R Guggenberg… - BMC Plant …, 2014 - search.ebscohost.com
Background Type II pyridoxal 5'-phosphate decarboxylases are an important group of phylogenetically diverse enzymes involved in amino acid metabolism. Within plants, this group of …
Number of citations: 0 search.ebscohost.com
Y Toda, T Nakagita, T Hirokawa, Y Yamashita… - Scientific reports, 2018 - nature.com
Taste is a vital sensation for vertebrates, enabling the detection of nutritionally important substances or potential toxins. A heteromeric complex of two class C GPCRs, T1R1 and T1R3, …
Number of citations: 35 www.nature.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
T Frisch, MS Motawia, CE Olsen, N Agerbirk… - Frontiers in plant …, 2015 - frontiersin.org
Alliaria petiolata (garlic mustard, Brassicaceae) contains the glucosinolate sinigrin as well as alliarinoside, a γ-hydroxynitrile glucoside structurally related to cyanogenic glucosides. …
Number of citations: 23 www.frontiersin.org
T Frisch, BL Møller - The FEBS journal, 2012 - Wiley Online Library
Nitrile formation in plants involves the activity of cytochrome P450s. Hydroxynitrile glucosides are widespread among plants but generally do not occur in glucosinolate producing …
Number of citations: 16 febs.onlinelibrary.wiley.com
ER Hoffarth, KW Rothchild, KS Ryan - The FEBS Journal, 2020 - Wiley Online Library
Pyridoxal 5′‐phosphate (PLP) is an organic cofactor employed by ~ 4% of enzymes. The structure of the PLP cofactor allows for the stabilization of carbanions through resonance. A …
Number of citations: 31 febs.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 3 efsa.onlinelibrary.wiley.com

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